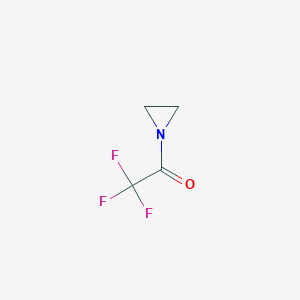
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochlorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride typically involves the introduction of difluoromethyl groups into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, catalysts, and difluoromethylating agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique binding properties.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its enhanced biological activity
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)-3,5-difluoropyridine: Similar in structure but lacks the amine group.
3,5-Difluoropyridin-4-amine: Similar but lacks the difluoromethyl group.
2-(Trifluoromethyl)-3,5-difluoropyridin-4-amine: Contains a trifluoromethyl group instead of a difluoromethyl group
Uniqueness
2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride is unique due to the presence of both difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the amine group allows for further functionalization and interaction with biological targets .
Propriétés
Formule moléculaire |
C6H5ClF4N2 |
|---|---|
Poids moléculaire |
216.56 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3,5-difluoropyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H4F4N2.ClH/c7-2-1-12-5(6(9)10)3(8)4(2)11;/h1,6H,(H2,11,12);1H |
Clé InChI |
OBTGOELOAFDDAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)C(F)F)F)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



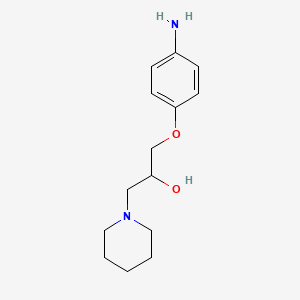
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)

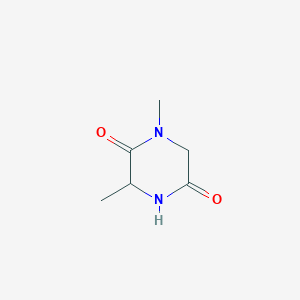
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
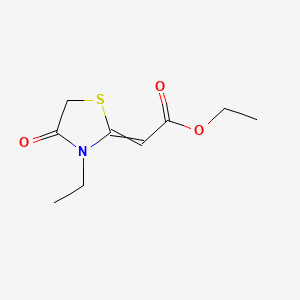
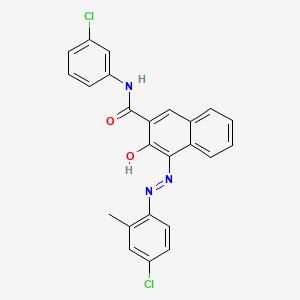
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
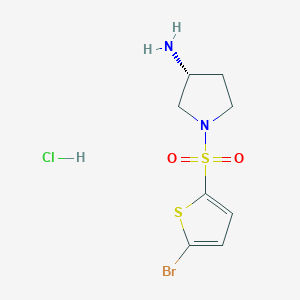
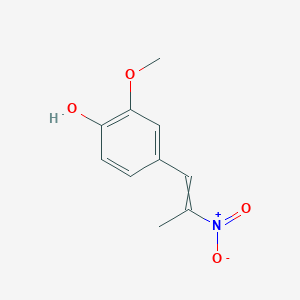
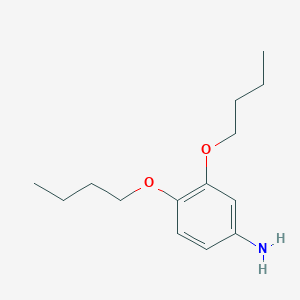
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
